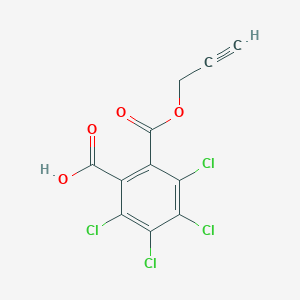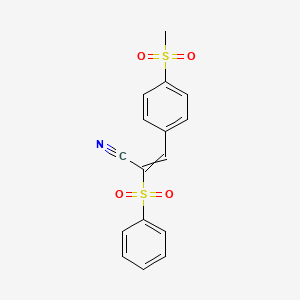
5-氯-6-氟烟酸
描述
5-Chloro-6-fluoronicotinic acid is an organic compound consisting of a pyridine ring with a chlorine and a fluorine atom on adjacent carbon atoms . It contains a total of 14 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular formula of 5-Chloro-6-fluoronicotinic acid is C6H3ClFNO2 . It has a molecular weight of 175.54 g/mol . The structure contains 11 heavy atoms, 1 rotatable bond, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
5-Chloro-6-fluoronicotinic acid has a boiling point of 322.5±37.0 °C and a density of 1.576±0.06 g/cm3 . It has a pKa value of 3.04±0.10 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
合成和化学性质
衍生物的合成:5-氯-6-氟烟酸用于合成各种化合物。例如,它用于形成乙酸2,6-二氯-5-氟烟酰基,其总产率约为71% (Zhou Yan-feng, 2007)。
生物碱的生产:在烟草等植物中,5-氯-6-氟烟酸参与特定生物碱的形成。研究表明,当这些植物被喂食5-氟烟酸时,会产生一种生物碱5-氟尼古丁 (E. Leete, George B. Bodem, & M. F. Manuel, 1971)。
催化合成:利用钯催化的氰化/还原序列描述了一种关键药用中间体2-[(1H-吡咯[2,3-b]吡啶-4-基)甲氨基]-5-氟烟酸的实用合成。这项研究突出了5-氯-6-氟烟酸在创造有价值的药用化合物中的作用 (Xin Wang et al., 2006)。
表征和光谱学:该化合物已通过FT-Raman和FT-IR光谱以及DFT计算进行研究,以了解其结构和振动性质。这些研究对于确定其在各个领域的潜在应用至关重要 (M. Karabacak, E. Kose, & M. Kurt, 2010)。
生物和药物研究
抗菌性能:5-氯-6-氟烟酸表现出作为抗菌剂的潜力。已证明它能抑制各种细菌,如链球菌、金黄色葡萄球菌和大肠杆菌。这一性质使其成为抗生素开发进一步研究的候选物 (F. Streightoff, 1963)。
磁性和发光性能:从5-氟烟酸衍生的镧系配合物已被研究其磁性和发光性能。这些化合物在材料科学和光子学中具有潜在应用 (Yan-Hui Cui et al., 2016)。
降糖性能:该化合物在降糖活性方面已被探索。它作为各种降糖剂的前体或结构组分,突显了其在糖尿病治疗中的潜力 (W. Grell et al., 1998)。
酶促合成:来自荧光假单胞菌的6-羟基烟酸3-单加氧酶已被研究其在2,5-二羟基吡啶合成中的作用,这是各种化学合成的前体,包括涉及5-氟烟酸的合成 (H. Nakano et al., 1999)。
生物分子的氟-18标记:该化合物用于生物分子的氟-18标记,这在医学成像和诊断技术中至关重要 (F. Basuli et al., 2017)。
安全和危害
生化分析
Biochemical Properties
5-Chloro-6-fluoronicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, 5-Chloro-6-fluoronicotinic acid can act as an inhibitor or activator of certain enzymes, thereby influencing the rate of biochemical reactions . Additionally, this compound can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of 5-Chloro-6-fluoronicotinic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloro-6-fluoronicotinic acid has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can alter cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-fluoronicotinic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 5-Chloro-6-fluoronicotinic acid can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . These molecular mechanisms provide a comprehensive understanding of how 5-Chloro-6-fluoronicotinic acid influences biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-fluoronicotinic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Additionally, long-term exposure to 5-Chloro-6-fluoronicotinic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-fluoronicotinic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and cellular processes . For instance, high doses of 5-Chloro-6-fluoronicotinic acid can result in toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . These dosage-dependent effects are critical for understanding the safety and efficacy of 5-Chloro-6-fluoronicotinic acid in preclinical studies.
Metabolic Pathways
5-Chloro-6-fluoronicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, 5-Chloro-6-fluoronicotinic acid can inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting their concentrations in cells
Transport and Distribution
The transport and distribution of 5-Chloro-6-fluoronicotinic acid within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 5-Chloro-6-fluoronicotinic acid can bind to proteins that facilitate its distribution to various cellular compartments . These transport and distribution mechanisms are crucial for understanding how 5-Chloro-6-fluoronicotinic acid exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 5-Chloro-6-fluoronicotinic acid is determined by various targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of 5-Chloro-6-fluoronicotinic acid within these compartments can influence its activity and function, making it an important factor in its overall biochemical properties
属性
IUPAC Name |
5-chloro-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHESJWPBKSDWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394875 | |
| Record name | 5-chloro-6-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38185-57-8 | |
| Record name | 5-chloro-6-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-fluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)


![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)


![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)






